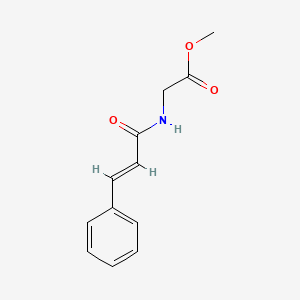
肉桂酰甘氨酸甲酯
描述
Cinnamoylglycine, methyl ester is an organic compound that belongs to the class of cinnamates. It is derived from cinnamic acid and glycine, with the esterification of the carboxyl group. This compound is known for its potential biological activities and is used in various scientific research applications.
科学研究应用
Cinnamoylglycine, methyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and inflammatory conditions.
作用机制
Target of Action
Cinnamoylglycine, methyl ester, also known as methyl N-[(2E)-3-phenylprop-2-enoyl]glycinate, is a synthetic compound that has been studied for its antimicrobial activity . The primary targets of this compound are pathogenic fungi and bacteria . The compound interacts with these organisms, leading to their inhibition or destruction .
Mode of Action
The mode of action of Cinnamoylglycine, methyl ester involves direct interaction with its targets. In the case of fungi, it has been suggested that the compound interacts directly with ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the normal functioning of the fungi, leading to their death .
Biochemical Pathways
It is known that the compound affects the integrity of the fungal plasmatic membrane and cell wall . This disruption likely affects multiple biochemical pathways within the fungi, leading to their death .
Result of Action
The result of the action of Cinnamoylglycine, methyl ester is the death of pathogenic fungi and bacteria . By disrupting the integrity of the fungal plasmatic membrane and cell wall, the compound causes the death of these organisms .
生化分析
Biochemical Properties
Cinnamoylglycine, methyl ester plays a role in biochemical reactions as a derivative of ferulic acid, which is widely distributed in plants and used as an antioxidant and food preservative . This compound interacts with enzymes such as cinnamoyl-CoA reductase, which catalyzes the reduction of cinnamoyl-CoA esters . The interaction with this enzyme suggests that cinnamoylglycine, methyl ester may influence the metabolic flux from feruloyl-CoA to coniferaldehyde in lignifying xylem tissues . Additionally, it may interact with other biomolecules involved in antioxidant pathways, contributing to its role as a metabolite .
Cellular Effects
Cinnamoylglycine, methyl ester has been observed to influence various cellular processes. It exhibits antimicrobial activity, which suggests that it can affect cell function by interacting with cell membranes and walls . This compound may also impact cell signaling pathways, gene expression, and cellular metabolism by enhancing glucose uptake and activating insulin receptor kinase activity . These effects indicate that cinnamoylglycine, methyl ester can modulate cellular responses and metabolic processes.
Molecular Mechanism
The molecular mechanism of cinnamoylglycine, methyl ester involves its interaction with biomolecules at the cellular level. It exerts its effects through plasma membrane disruption, nucleic acid and protein damage, and the induction of intracellular reactive oxygen species . These interactions suggest that cinnamoylglycine, methyl ester can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The binding interactions with ergosterol in fungal plasmatic membranes further highlight its antimicrobial properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cinnamoylglycine, methyl ester can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that cinnamoylglycine, methyl ester can maintain its antimicrobial activity over time, although its efficacy may decrease due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of cinnamoylglycine, methyl ester vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced glucose uptake and antimicrobial activity . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects observed in these studies indicate that the dosage of cinnamoylglycine, methyl ester is a critical factor in determining its overall impact on biological systems.
Metabolic Pathways
Cinnamoylglycine, methyl ester is involved in metabolic pathways related to ferulic acid metabolism. It interacts with enzymes such as cinnamoyl-CoA reductase, which plays a role in the conversion of feruloyl-CoA to coniferaldehyde . This interaction suggests that cinnamoylglycine, methyl ester can influence metabolic flux and metabolite levels in lignifying tissues. Additionally, it may affect other pathways related to antioxidant activity and cellular metabolism .
Transport and Distribution
The transport and distribution of cinnamoylglycine, methyl ester within cells and tissues involve interactions with transporters and binding proteins. This compound may be transported across cell membranes through specific transporters, influencing its localization and accumulation within cells . The distribution of cinnamoylglycine, methyl ester in tissues can affect its overall bioavailability and efficacy in biological systems.
Subcellular Localization
Cinnamoylglycine, methyl ester exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of cinnamoylglycine, methyl ester in subcellular compartments such as the endoplasmic reticulum or plasma membrane can impact its interactions with biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: Cinnamoylglycine, methyl ester can be synthesized through the esterification of cinnamoylglycine. One common method involves the reaction of cinnamoylglycine with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of cinnamoylglycine, methyl ester may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as trimethylchlorosilane in methanol has been shown to be effective for the esterification of amino acids, including cinnamoylglycine .
化学反应分析
Types of Reactions: Cinnamoylglycine, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cinnamoylglycine and methanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the cinnamoyl moiety, leading to the formation of various oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Hydrolysis: Cinnamoylglycine and methanol.
Oxidation: Various oxidized derivatives of the cinnamoyl moiety.
Substitution: Derivatives with different substituents at the ester group.
相似化合物的比较
Methyl cinnamate: Similar in structure but lacks the glycine moiety.
Cinnamoylglycine: The parent compound without esterification.
Ethyl cinnamate: Another ester derivative of cinnamic acid with an ethyl group instead of a methyl group.
Uniqueness: Cinnamoylglycine, methyl ester is unique due to the presence of both the cinnamoyl and glycine moieties, which confer distinct biological activities and chemical properties. Its esterification enhances its solubility and stability compared to the parent compound, cinnamoylglycine .
属性
IUPAC Name |
methyl 2-[[(E)-3-phenylprop-2-enoyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-12(15)9-13-11(14)8-7-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAGPDNLMRNSRO-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CNC(=O)/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Methylphenyl)methylsulfinyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2561697.png)
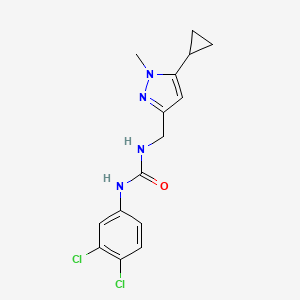
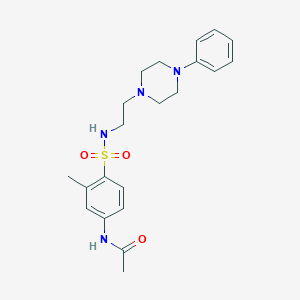
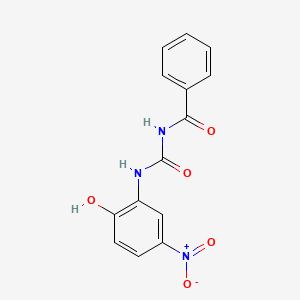
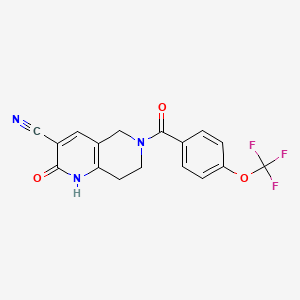
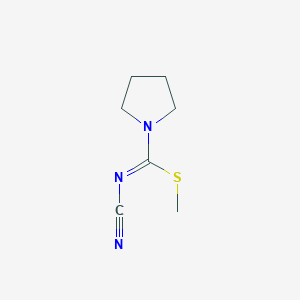
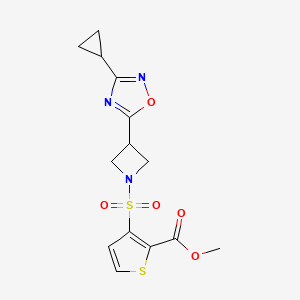
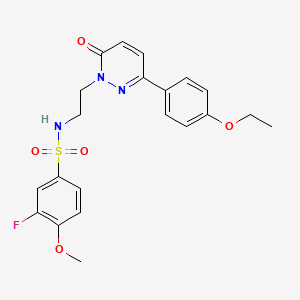
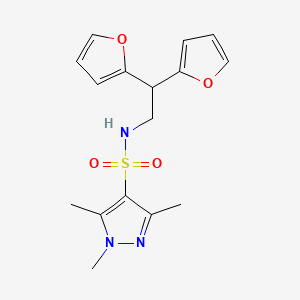
![2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2561709.png)
![2-(4-acetylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide](/img/structure/B2561710.png)
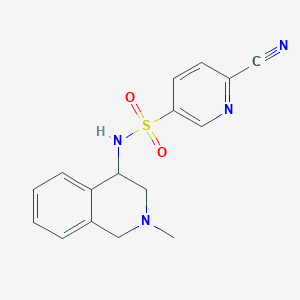
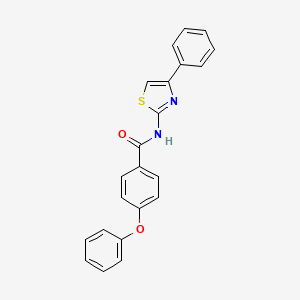
![4-methoxy-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2561714.png)
